

Comparing the efficacy of Relamorelin TFA to native ghrelin

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Compound of Interest		
Compound Name:	Relamorelin TFA	
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An Objective Comparison of Relamorelin TFA and Native Ghrelin for Prokinetic Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic ghrelin agonist, **Relamorelin TFA**, and the endogenous hormone, native ghrelin. The focus is on the pharmacodynamic, pharmacokinetic, and clinical efficacy differences that position Relamorelin as a promising therapeutic agent for gastrointestinal motility disorders. All data presented is supported by preclinical and clinical experimental findings.

Molecular Profile and Pharmacodynamics

Native ghrelin is a 28-amino acid peptide hormone that requires n-octanoylation on its third serine residue for biological activity.[1] This acylation is crucial for its binding and activation of the growth hormone secretagogue receptor (GHS-R1a).[1] **Relamorelin TFA** is a synthetic, centrally penetrant pentapeptide analog of ghrelin designed for enhanced stability and potency. [2][3]

Relamorelin exhibits significantly greater affinity and potency for the GHS-R1a compared to its native counterpart.[3] In vitro studies using CHO-K1 cells expressing the human recombinant GHS-R1a have demonstrated that Relamorelin binds to the receptor with approximately three times the affinity and is about six times more potent in activating downstream signaling pathways, as measured by intracellular calcium mobilization.[3]



Table 1: Comparison of In Vitro Receptor Binding and

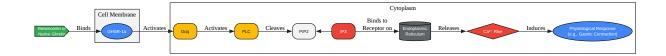
Activation

Compound	Receptor Affinity (Ki)	Receptor Activation (EC50)
Relamorelin TFA	0.42 nM[3]	0.71 nM[3]
Native Ghrelin	~1.22 nM[3]	4.2 nM[3]

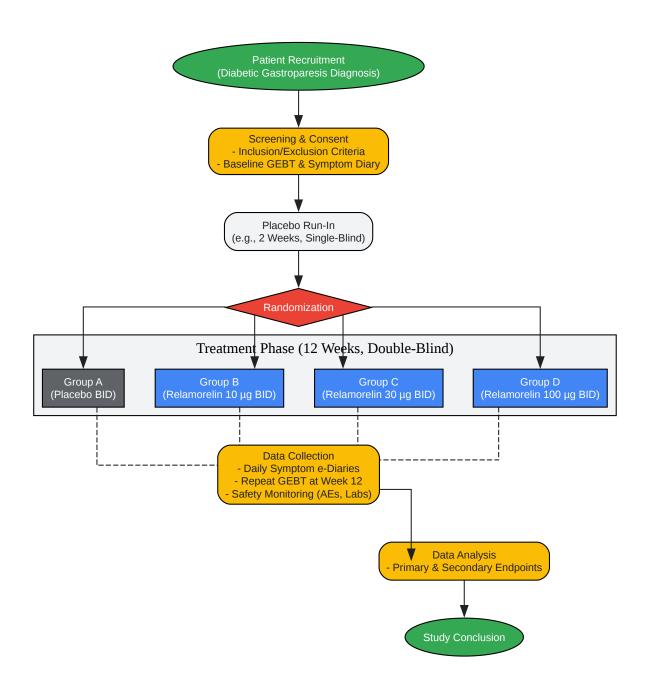
Mechanism of Action: The GHSR-1a Signaling Pathway

Both Relamorelin and native ghrelin exert their physiological effects by acting as agonists at the GHS-R1a, a G protein-coupled receptor (GPCR). The primary signaling cascade involves the Gαq subunit, which activates Phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytoplasmic Ca2+ is a key event that leads to downstream effects such as gastric smooth muscle contraction and growth hormone secretion.









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